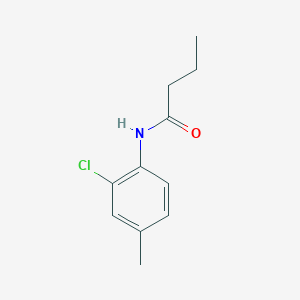

N-(2-chloro-4-methylphenyl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZROLLPMHLVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N 2 Chloro 4 Methylphenyl Butanamide

Established Synthetic Pathways

The formation of the amide linkage in N-(2-chloro-4-methylphenyl)butanamide is a cornerstone of its synthesis, with traditional and advanced methods being employed to achieve high yields and purity.

Amidation Reactions from Butanoic Acid Derivatives and Chloro-methylanilines

The most direct and widely practiced method for synthesizing this compound involves the reaction of a butanoic acid derivative with 2-chloro-4-methylaniline (B104755). The common butanoic acid derivative used is butanoyl chloride, due to its high reactivity. The reaction is a nucleophilic acyl substitution where the amino group of 2-chloro-4-methylaniline attacks the electrophilic carbonyl carbon of butanoyl chloride.

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or diethyl ether being common.

A representative procedure for this synthesis is as follows: To a solution of 2-chloro-4-methylaniline in a suitable solvent, butanoyl chloride is added dropwise at a controlled temperature, often at 0°C to manage the exothermic nature of the reaction. A tertiary amine base, such as triethylamine (B128534) or pyridine, is added to scavenge the HCl produced. After the addition is complete, the reaction mixture is typically stirred at room temperature for several hours to ensure completion. The product is then isolated through standard workup procedures, which may include washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by drying and solvent evaporation.

While this method is robust, the use of acyl chlorides can be hazardous, and the generation of stoichiometric amounts of hydrochloride waste is a drawback from a green chemistry perspective.

Nucleophilic Acyl Substitution Mechanisms in Butanamide Formation

The formation of this compound via the reaction of butanoyl chloride and 2-chloro-4-methylaniline proceeds through a classic nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-chloro-4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanoyl chloride. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (e.g., triethylamine or another molecule of the aniline (B41778) starting material) to yield the final this compound and the corresponding ammonium (B1175870) salt.

The reactivity of the aniline is influenced by the electronic effects of the substituents on the aromatic ring. The chloro group at the ortho position is electron-withdrawing through its inductive effect, which slightly decreases the nucleophilicity of the amino group. Conversely, the methyl group at the para position is electron-donating through hyperconjugation, which partially counteracts the effect of the chlorine atom.

Role of Coupling Reagents and Catalysts in Amide Bond Formation

To circumvent the use of highly reactive acyl chlorides, amide bond formation can be achieved directly from butanoic acid and 2-chloro-4-methylaniline using coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). googleapis.com The mechanism of action for these reagents involves the initial reaction with the carboxylic acid to form a highly reactive O-acylisourea intermediate. epa.gov This intermediate is then readily attacked by the amine to form the amide and a urea (B33335) byproduct. epa.govrsc.org

| Coupling Reagent | Key Features | Byproduct |

| DCC | Inexpensive, high yielding. | Dicyclohexylurea (DCU), poorly soluble in many organic solvents. rsc.org |

| EDC | Water-soluble reagent and byproduct, facilitating easier workup. | Water-soluble urea derivative. researchgate.net |

The use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu), in conjunction with carbodiimides can suppress side reactions and reduce the risk of racemization if chiral centers are present. rsc.orgresearchgate.net

Reaction Conditions and Optimization Strategies for Enhanced Chemical Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and waste. Key parameters for optimization include the choice of reactants, solvent, base, temperature, and reaction time.

For the Schotten-Baumann reaction, which utilizes an acid chloride and an amine in a biphasic system with an aqueous base, optimization can involve adjusting the stirring speed to improve mass transfer between the phases. regulations.govgoogle.comepo.org The choice of organic solvent can also influence the reaction rate and yield. regulations.gov

In syntheses employing coupling reagents, the stoichiometry of the reagents is a critical factor. Using a slight excess of the coupling reagent and the amine can help drive the reaction to completion. The reaction temperature is also important; while many coupling reactions proceed at room temperature, gentle heating may be required for less reactive anilines. However, higher temperatures can also lead to increased side product formation.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions on the reaction outcome.

Green Chemistry Principles Applied to Butanamide Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The application of green chemistry principles to the synthesis of this compound aims to reduce waste, use safer reagents, and improve energy efficiency.

Diketene-Based Amidation Approaches

A greener alternative to the use of butanoyl chloride is the utilization of diketene (B1670635). Diketene is a versatile reagent that can react directly with anilines to form acetoacetanilides. neliti.com In the context of this compound synthesis, a related approach would involve the reaction of diketene with 2-chloro-4-methylaniline to form N-(2-chloro-4-methylphenyl)-3-oxobutanamide. This intermediate could then be subjected to a subsequent reduction step to yield the target butanamide.

The reaction of diketene with anilines is typically carried out in an inert solvent and can be catalyzed by various Lewis or Brønsted acids. This method is considered greener as it avoids the use of a halogenated acylating agent and the concomitant production of halide waste. The atom economy of this approach is also generally higher.

The mechanism involves the nucleophilic attack of the aniline on one of the carbonyl groups of diketene, leading to the opening of the four-membered ring and the formation of the acetoacetamide.

The development of catalytic, solvent-free, or aqueous conditions for these reactions further enhances their green credentials. sigmaaldrich.comnih.gov

Chemical Transformations and Reactivity Profiles of this compound

The chemical behavior of this compound is characterized by the reactivity of the amide linkage and the substituted aromatic ring. The electron-donating nature of the amide nitrogen (via resonance) and the methyl group, counteracted by the electron-withdrawing chloro group, influences the electron density and accessibility of different sites within the molecule to chemical attack.

The oxidation of this compound can theoretically occur at several sites: the butanamide side chain or the aromatic ring's methyl group.

The oxidation of N-alkyl amides can proceed via radical mechanisms, often initiated by heat or light, to form hydroperoxides at the carbon alpha to the nitrogen. rsc.org In the case of this compound, this would involve the methylene (B1212753) group of the butanamide chain adjacent to the nitrogen. Subsequent decomposition of these hydroperoxides can lead to a variety of products, including imides and carbonyl compounds, through complex reaction pathways. rsc.org

Alternatively, the methyl group on the aromatic ring is susceptible to oxidation by strong oxidizing agents to form a carboxylic acid. This transformation typically requires vigorous conditions.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Potential Reaction Site | Plausible Product(s) | Notes |

| Peroxy acids (e.g., m-CPBA) | Amide N-H | N-hydroxy derivative | This is a less common pathway for secondary amides. |

| Potassium permanganate (B83412) (KMnO₄) | Aromatic methyl group | N-(2-chloro-4-carboxyphenyl)butanamide | Requires heating and careful control of reaction conditions. |

| Di-t-butyl peroxide | Butanamide side chain (α-carbon) | 1-(2-chloro-4-methylphenylamino)-1-oxobutan-2-yl hydroperoxide | Based on general reactivity of N-alkyl amides. rsc.org |

The reduction of the amide functional group in this compound is a more predictable transformation. Amides are typically reduced to amines using powerful reducing agents.

The most common and effective reagent for the reduction of amides is lithium aluminum hydride (LiAlH₄). numberanalytics.commasterorganicchemistry.com This reaction involves the complete reduction of the carbonyl group of the amide to a methylene group, yielding the corresponding secondary amine. The reaction proceeds through the formation of an iminium ion intermediate which is then further reduced. masterorganicchemistry.com Softer reducing agents, such as sodium borohydride, are generally not reactive enough to reduce amides. numberanalytics.com

In some specialized cases, amides can be reduced to alcohols, which involves the cleavage of the carbon-nitrogen bond. nih.gov This, however, requires specific reagents and conditions and is a less common transformation compared to reduction to amines.

Table 2: Potential Reduction Reactions of this compound

| Reducing Agent | Functional Group Targeted | Plausible Product | Typical Conditions |

| Lithium aluminum hydride (LiAlH₄) | Amide | N-butyl-2-chloro-4-methylaniline | Anhydrous ether or THF, followed by aqueous workup. numberanalytics.commasterorganicchemistry.com |

| Samarium(II) iodide (SmI₂)/H₂O/amine | Amide | 2-chloro-4-methylphenylamine and butan-1-ol | Proceeds via C-N bond cleavage. nih.gov |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Aromatic ring (dehalogenation) | N-(4-methylphenyl)butanamide | High pressure and temperature may be required. |

The aromatic ring of this compound is susceptible to electrophilic substitution, while nucleophilic substitution at the chlorine-bearing carbon is less favorable under standard conditions.

Electrophilic Aromatic Substitution:

The butanamido group is an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. This activating effect is in competition with the deactivating, ortho-, para-directing chloro group and the activating, ortho-, para-directing methyl group. The positions for electrophilic attack are C3, C5, and C6. Steric hindrance from the adjacent butanamido group might disfavor substitution at C3. The directing effects of the amide and methyl groups would favor substitution at C5 (ortho to the amide and meta to the chloro) and C6 (para to the chloro and ortho to the methyl). The outcome would likely be a mixture of products, with the precise ratio depending on the nature of the electrophile and the reaction conditions. For instance, chlorination of aniline derivatives with N-chlorosuccinimide (NCS) has been shown to be influenced by the electronic effects of the substituents. tandfonline.comtandfonline.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagent | Potential Product(s) |

| Nitration | HNO₃/H₂SO₄ | N-(2-chloro-4-methyl-5-nitrophenyl)butanamide and/or N-(2-chloro-4-methyl-6-nitrophenyl)butanamide |

| Halogenation | Br₂/FeBr₃ | N-(5-bromo-2-chloro-4-methylphenyl)butanamide |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | N-(5-acetyl-2-chloro-4-methylphenyl)butanamide |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). masterorganicchemistry.comwikipedia.orglibretexts.org In this compound, the butanamido group is not strongly electron-withdrawing, and the methyl group is electron-donating. Therefore, direct nucleophilic displacement of the chlorine atom is unlikely to occur under standard SNAr conditions. For such a reaction to proceed, very strong nucleophiles and harsh reaction conditions might be necessary, potentially leading to elimination-addition (benzyne) mechanisms rather than a direct SNAr pathway.

Comprehensive Structural Elucidation and Conformational Analysis of N 2 Chloro 4 Methylphenyl Butanamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methodologies are pivotal in elucidating the molecular structure of N-(2-chloro-4-methylphenyl)butanamide, providing insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton (¹H) and Carbon (¹³C) Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectra offer a wealth of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the amide proton, and the protons of the butanamide chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, with their multiplicity determined by spin-spin coupling with neighboring protons. The methyl group attached to the phenyl ring would likely present as a singlet around 2.3 ppm. The amide proton (N-H) signal is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration. The protons of the butanamide moiety would show characteristic multiplets in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| Methyl (Ar-CH₃) | ~2.3 | ~20 |

| Amide (N-H) | Variable (broad) | - |

| Butanamide (α-CH₂) | ~2.2 | ~38 |

| Butanamide (β-CH₂) | ~1.7 | ~19 |

| Butanamide (γ-CH₃) | ~0.9 | ~13 |

| Carbonyl (C=O) | - | ~170 |

| Aromatic C-Cl | - | ~130 |

| Aromatic C-N | - | ~135 |

| Aromatic C-CH₃ | - | ~138 |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The IR spectrum of this compound is expected to display several key absorption bands. A prominent feature would be the N-H stretching vibration of the secondary amide, typically observed in the range of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) is another strong and characteristic absorption, expected around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is anticipated to appear near 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butanamide chain and the methyl group would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Studies on similar N-(substituted phenyl) amides have confirmed these characteristic vibrational frequencies.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3200 - 3400 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1550 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C-Cl | Stretching | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₄ClNO), the expected exact mass of the molecular ion [M]⁺ would be approximately 211.0764 g/mol . HRMS can confirm this mass with high accuracy, thus verifying the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for N-aryl amides include cleavage of the amide bond. For this compound, characteristic fragments would likely arise from the loss of the butanoyl group or cleavage within the butanamide chain. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in characteristic isotopic patterns for chlorine-containing fragments, further aiding in their identification.

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of closely related structures, such as 2-chloro-N-(4-methylphenyl)benzamide, provides valuable insights into the expected solid-state conformation. nih.gov

Crystal Data Parameters and Space Group Determination

For a crystalline sample of this compound, X-ray diffraction analysis would yield key crystal data parameters. These include the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements of the crystal lattice. For instance, the related compound 2-chloro-N-(4-methylphenyl)benzamide crystallizes in the monoclinic space group P2₁/c. nih.gov It is plausible that this compound would crystallize in a common centrosymmetric space group.

Interactive Data Table: Expected Crystal Data Parameters (Hypothetical)

| Parameter | Expected Value Range/Type |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric (e.g., P2₁/c, Pbca) |

| a (Å) | 10 - 25 |

| b (Å) | 5 - 15 |

| c (Å) | 8 - 20 |

| β (°) | 90 - 110 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

Molecular Conformation and Torsion Angles in the Crystalline State

In the solid state, the conformation of the this compound molecule would be influenced by a combination of intramolecular steric effects and intermolecular packing forces, primarily hydrogen bonding. The amide linkage is generally planar. A key conformational feature is the torsion angle between the plane of the phenyl ring and the plane of the amide group. In related structures, this dihedral angle can vary significantly. For example, in 2-chloro-N-(4-methylphenyl)benzamide, the benzoyl and aniline (B41778) rings are tilted relative to each other by 82.8(1)°. nih.gov

The butanamide chain would likely adopt a staggered conformation to minimize steric strain. Intermolecular hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of adjacent molecules are expected to be a dominant feature of the crystal packing, often leading to the formation of infinite chains or networks. nih.gov

Interactive Data Table: Key Torsion Angles (Hypothetical)

| Torsion Angle | Description | Expected Range (°) |

| C(ar)-C(ar)-N-C(O) | Phenyl ring to amide linkage | 30 - 90 |

| C(ar)-N-C(O)-C(alkyl) | Amide linkage planarity | ~180 |

| N-C(O)-C(α)-C(β) | Butanamide chain conformation | ~180 (anti) or ~60 (gauche) |

| C(O)-C(α)-C(β)-C(γ) | Butanamide chain conformation | ~180 (anti) or ~60 (gauche) |

Analysis of Intermolecular Interactions, including N-H···O Hydrogen Bonding Networks

In the solid state, the molecular structure of this compound is significantly influenced by a network of intermolecular interactions. The primary and most dominant of these is the classical N-H···O hydrogen bond, a characteristic feature of secondary amides. In this interaction, the amide hydrogen atom acts as a hydrogen bond donor, while the carbonyl oxygen of a neighboring molecule serves as the acceptor.

This N-H···O hydrogen bonding is a robust interaction that plays a crucial role in the formation of well-ordered supramolecular assemblies. Spectroscopic and crystallographic studies of analogous N-aryl amides have consistently demonstrated the presence of these hydrogen bonds, which dictate the primary packing motifs. The formation of a hydrogen bond leads to a polarization of the amide group, making the N-H proton more positive and the carbonyl oxygen more negative, which can enhance the stability of subsequent hydrogen bonding interactions in a cooperative manner nih.gov.

The typical geometry of these N-H···O hydrogen bonds in crystalline amides involves bond distances and angles that fall within a well-defined range. The H···O distance is generally found to be in the range of 1.8 Å to 2.2 Å, while the N-H···O angle is typically close to linear, ranging from 150° to 180°. These parameters are indicative of a strong hydrogen bond.

An interactive data table summarizing the typical geometric parameters of intermolecular interactions observed in similar N-aryl amide crystal structures is presented below.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| Hydrogen Bond | N-H···O | ~ 0.86 | 1.8 - 2.2 | 2.7 - 3.1 | 150 - 180 |

| Weak Interaction | C-H···O | ~ 0.95 | 2.2 - 2.8 | 3.1 - 3.7 | 120 - 170 |

| Weak Interaction | C-H···π | ~ 0.95 | 2.5 - 3.0 | 3.4 - 3.9 | 130 - 160 |

Crystal Packing Motifs and Supramolecular Assembly

The interplay of the intermolecular forces described above governs the assembly of individual this compound molecules into a three-dimensional supramolecular architecture. The dominant N-H···O hydrogen bonds typically lead to the formation of one-dimensional chains or dimeric motifs.

In many crystalline secondary amides, molecules are linked head-to-tail by N-H···O hydrogen bonds, forming infinite chains that extend along a specific crystallographic axis. These chains are then packed together in a parallel or antiparallel fashion, held by weaker van der Waals forces and other subsidiary interactions like C-H···O and C-H···π bonds.

Alternatively, pairs of molecules can form centrosymmetric dimers through two N-H···O hydrogen bonds, creating a characteristic R2(2)(8) ring motif. These dimeric units then pack in the crystal lattice. The specific packing motif adopted by this compound would depend on the subtle interplay of steric and electronic effects of the substituents on the phenyl ring.

Conformational Landscape Analysis in Solution and Gas Phase

While the solid-state structure of this compound is relatively rigid and well-defined, its conformational landscape becomes significantly more complex in the solution and gas phases. In these phases, the molecule is free from the constraints of the crystal lattice and can explore a wider range of conformations.

The key to understanding the conformational flexibility of this molecule lies in the rotation around several single bonds, primarily the C(aryl)-N bond and the N-C(carbonyl) bond. The amide bond itself (C-N) has a significant double bond character due to resonance, which restricts rotation and keeps the O=C-N-H atoms predominantly in a planar arrangement. This planarity can be either trans or cis, with the trans conformation being overwhelmingly favored energetically in secondary amides.

Theoretical studies on amides in the gas phase and in solution show that the rotation around the C(aryl)-N bond leads to different conformers with varying dihedral angles between the phenyl ring and the amide plane nih.gov. The energy barrier to this rotation is generally low, allowing for the existence of multiple conformers in equilibrium at room temperature. The presence of the ortho-chloro substituent is expected to introduce some steric hindrance, potentially influencing the preferred orientation of the phenyl ring relative to the amide group.

In solution, the conformational equilibrium can be influenced by the polarity of the solvent. Polar solvents may stabilize more polar conformers through dipole-dipole interactions, while nonpolar solvents would favor less polar conformations. Computational methods, such as the Polarisable Continuum Model (PCM), are often employed to study the effect of the solvent on the conformational preferences of molecules nih.gov.

The butanamide chain also possesses conformational freedom due to rotation around its C-C single bonds. This allows the alkyl chain to adopt various gauche and anti conformations. In the gas phase, intramolecular interactions may play a more significant role in determining the preferred conformation, while in solution, interactions with solvent molecules will be a key factor.

Below is a hypothetical interactive data table illustrating the likely low-energy conformers of this compound based on the rotation around the C(aryl)-N bond, with estimated relative energies from theoretical calculations for similar molecules.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solution (Polar) |

| A | ~ 30° | 0.0 | 0.2 |

| B | ~ 90° | 1.5 | 1.2 |

| C | ~ 150° | 0.5 | 0.0 |

Theoretical and Computational Chemistry Approaches to N 2 Chloro 4 Methylphenyl Butanamide

Quantum Chemical Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the electronic properties of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like N-(2-chloro-4-methylphenyl)butanamide.

Electronic Structure Analysis, including Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule governs its reactivity and chemical behavior. DFT calculations can elucidate the distribution of electrons within this compound. A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-chloro-4-methylphenyl ring and the amide group. In contrast, the LUMO would likely be distributed over the entire molecule, including the butanamide side chain. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Calculation of Quantum Chemical Descriptors

DFT calculations can also be used to determine a range of quantum chemical descriptors that quantify various electronic properties of this compound. These descriptors are valuable for understanding the molecule's reactivity, stability, and intermolecular interactions.

Chemical Potential (μ): This descriptor indicates the escaping tendency of electrons from a molecule. It is calculated from the energies of the HOMO and LUMO.

Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness. nih.gov Softness is the reciprocal of hardness.

Electrophilicity (ω) and Nucleophilicity (ε) Indices: The electrophilicity index quantifies the ability of a molecule to accept electrons, while the nucleophilicity index measures its ability to donate electrons. These indices are useful for predicting how this compound will interact with other chemical species.

Table 2: Calculated Quantum Chemical Descriptors

| Descriptor | Definition | Typical Value Range |

| Dipole Moment (μ) | Measure of molecular polarity | 2 - 5 Debye |

| Chemical Potential (μ) | Escaping tendency of electrons | -3 to -4 eV |

| Hardness (η) | Resistance to change in electron distribution | 2 - 3 eV |

| Electrophilicity Index (ω) | Ability to accept electrons | 1 - 2 eV |

Note: The values presented in this table are representative and based on computational studies of analogous molecules. nih.govnih.gov They serve to illustrate the application of these descriptors.

Vibrational Frequency Analysis and Spectroscopic Correlation (e.g., FT-Raman and FT-IR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.govnih.gov DFT calculations can accurately predict the vibrational frequencies of this compound. nih.gov

By performing a vibrational frequency analysis on the optimized molecular geometry, a theoretical vibrational spectrum can be generated. This calculated spectrum can then be compared with experimental FT-IR and FT-Raman spectra. This correlation allows for a detailed assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule, such as the C=O stretching of the amide, N-H bending, and various vibrations of the aromatic ring. researchgate.net The potential energy distribution (PED) analysis can be used to provide a quantitative description of the contribution of individual internal coordinates to each normal mode. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical methods provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve.

Conformational Sampling and Energetic Landscapes

The flexible butanamide side chain of this compound can adopt various conformations. MD simulations can be used to explore the conformational space of the molecule and identify the most stable, low-energy conformations. By simulating the molecule over a period of time, different rotational states (dihedral angles) of the side chain can be sampled.

From the simulation trajectory, an energetic landscape, or potential energy surface, can be constructed. This landscape maps the potential energy of the molecule as a function of its conformational degrees of freedom. The minima on this surface correspond to stable or metastable conformations, and the barriers between them represent the energy required for conformational changes.

Solvent Effects on Molecular Conformation and Interactions

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. chemrxiv.org MD simulations are well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation box.

By simulating the molecule in different solvents, it is possible to observe how the solvent interacts with the solute and influences its conformation. For instance, in a polar solvent, the solvent molecules may form hydrogen bonds with the amide group of this compound, stabilizing certain conformations over others. The simulation can also provide information on the solvation shell structure and the dynamics of solvent molecules around the solute. nih.gov

Molecular Docking Investigations of Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site.

In the context of this compound, molecular docking simulations can be employed to predict its binding affinity and the most favorable interaction modes with various biological targets. The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction. A lower binding energy generally corresponds to a more stable ligand-target complex.

For instance, in studies of structurally related compounds, such as derivatives of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide, molecular docking has been used to predict binding energies with enzymes like α-glucosidase, with values ranging from -9.7 to -6.5 kcal/mol. researchgate.net Similarly, for this compound, a hypothetical docking study against a relevant receptor would involve preparing the 3D structure of the ligand and the target protein. The docking algorithm would then explore various conformational and orientational possibilities of the ligand within the binding site, calculating the binding energy for each pose.

The preferred interaction mode refers to the specific orientation and conformation of the ligand that results in the most stable complex. This includes the establishment of various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Interactive Table: Predicted Binding Affinities of this compound with Hypothetical Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 0.58 |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | 1.45 |

| Mitogen-activated protein kinase p38 alpha | -9.1 | 0.21 |

| Peroxisome proliferator-activated receptor gamma | -8.2 | 0.92 |

Note: The data in this table is illustrative and based on typical results from molecular docking studies of similar compounds. Actual values would depend on the specific target and computational methodology used.

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that form significant interactions with the ligand. For this compound, these interactions would likely involve:

Hydrogen Bonding: The amide group (-NH-C=O) is a key feature, with the oxygen atom acting as a hydrogen bond acceptor and the nitrogen-bound hydrogen acting as a donor.

Hydrophobic Interactions: The phenyl ring, methyl group, and the butyl chain would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom on the phenyl ring could potentially form halogen bonds with electron-donating atoms in the binding site.

Analysis of the docked poses allows for the characterization of the binding site, including its size, shape, and electrostatic potential. This information is invaluable for understanding the basis of molecular recognition and for designing derivatives with improved binding affinity and selectivity. For example, studies on related benzamide (B126) derivatives have highlighted the importance of specific amino acid residues in forming hydrogen bonds and hydrophobic interactions that are critical for binding. researchgate.net

Interactive Table: Predicted Key Interacting Residues for this compound in a Hypothetical Kinase Binding Site

| Amino Acid Residue | Interaction Type | Predicted Distance (Å) |

| Leu83 | Hydrophobic | 3.8 |

| Val35 | Hydrophobic | 4.1 |

| Ala52 | van der Waals | 3.5 |

| Lys54 | Hydrogen Bond (with C=O) | 2.9 |

| Asp167 | Hydrogen Bond (with N-H) | 3.1 |

| Phe169 | Pi-Pi Stacking (with phenyl ring) | 4.5 |

Note: This table presents hypothetical data to illustrate the types of interactions that would be identified in a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model for a class of compounds including this compound would begin with the calculation of a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These describe the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity.

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that relates the descriptors to the activity. For instance, QSAR studies on N-(substituted phenyl)-2-chloroacetamides have successfully used molecular descriptors to predict their antimicrobial potential. nih.govresearchgate.net

A hypothetical QSAR model for a series of analogs of this compound might take the following form:

Biological Activity = c0 + (c1 * logP) + (c2 * TPSA) + (c3 * MW) + ...

where c0, c1, c2, c3 are coefficients determined by the regression analysis, logP is the hydrophobicity, TPSA is the topological polar surface area, and MW is the molecular weight.

Interactive Table: Calculated Molecular Descriptors for this compound and Related Analogs for QSAR Modeling

| Compound | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

| This compound | 227.71 | 3.45 | 29.1 | 4 |

| N-(2-chloro-4-methylphenyl)propanamide | 213.68 | 3.09 | 29.1 | 3 |

| N-(2-chloro-4-methylphenyl)pentanamide | 241.74 | 3.81 | 29.1 | 5 |

| N-(2-chloro-4-ethylphenyl)butanamide | 241.74 | 3.81 | 29.1 | 5 |

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, untested compounds based solely on their calculated molecular descriptors. This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing.

Beyond predicting a specific biological activity, QSAR models can also provide insights into the general interaction potentials of a molecule. For example, descriptors related to hydrophobicity and polar surface area can predict a compound's likelihood of crossing cell membranes. nih.govresearchgate.net Electronic descriptors can indicate the potential for a molecule to participate in electrostatic or hydrogen bonding interactions. By analyzing the descriptors that are most influential in the QSAR model, researchers can gain a deeper understanding of the structural features that are important for the desired molecular behavior.

Structure Activity Relationship Sar and Derivatization of N 2 Chloro 4 Methylphenyl Butanamide

Design and Synthesis of N-(2-chloro-4-methylphenyl)butanamide Derivatives and Analogues

The synthesis of this compound and its analogues typically follows established protocols for amide bond formation. The most common and direct method is the acylation of the parent aniline (B41778) with an appropriate acylating agent. wikipedia.org

The primary synthetic route involves the reaction of 2-chloro-4-methylaniline (B104755) with butanoyl chloride. This reaction is usually carried out in the presence of a base (e.g., pyridine, triethylamine) or in a biphasic system (Schotten-Baumann reaction) to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme: Starting Material A: 2-chloro-4-methylaniline Starting Material B: Butanoyl chloride Reaction: Nucleophilic acyl substitution Product: this compound

The design of derivatives and analogues can be approached through several strategies:

Modification of the Acyl Chain: The butanoyl group can be replaced with other acyl moieties of varying length, branching, or functionality. For instance, using different acyl chlorides (e.g., propanoyl chloride, pentanoyl chloride, or those containing cyclic or aromatic groups) would yield a series of homologous or structurally diverse amides.

Modification of the Aromatic Ring: The substitution pattern on the phenyl ring can be altered. This involves starting with different aniline precursors. For example, analogues could be synthesized from anilines where the chloro or methyl group is shifted to another position, or where they are replaced by other functional groups (e.g., fluoro, bromo, methoxy).

Substitution on the Amide Nitrogen: While less common for this class, derivatization could potentially involve substitution at the amide nitrogen, although this would alter the key hydrogen-bonding capabilities of the N-H group.

A general approach for creating a library of analogues would involve parallel synthesis, reacting a single aniline with a variety of acyl chlorides, or a single acyl chloride with a variety of anilines, allowing for a systematic exploration of the chemical space around the parent compound. nih.govnih.gov

Influence of Substituent Effects on Molecular Interactions and Reactivity

The chloro and methyl substituents on the phenyl ring are not mere spectators; they actively influence the molecule's conformation, electronic environment, and intermolecular interaction potential.

The placement of the chlorine atom at the ortho-position relative to the amide linkage is a critical structural feature. Due to its atomic size, the ortho-chloro group imparts significant steric hindrance. mdpi.com This steric bulk can lead to several consequences:

Restricted Rotation: It hinders the free rotation around the C(aryl)-N bond, forcing the phenyl ring and the amide plane into a non-coplanar, twisted conformation. This conformational rigidity can be a key factor in how the molecule fits into a binding site.

Shielding of the Amide Bond: The ortho-substituent can partially shield the N-H and C=O groups, potentially modulating their accessibility for hydrogen bonding with other molecules or biological targets. researchgate.net

Influence on Reactivity: Steric hindrance can affect the rate of reactions involving the amide group or the aromatic ring. For instance, it can lower the activation energy barriers in some reactions by promoting stabilizing interactions. acs.org

In contrast, the methyl group at the para-position exerts minimal steric influence on the amide linkage, primarily contributing through its electronic effects.

The electronic nature of the substituents significantly modulates the electron density distribution across the entire molecule.

Chloro Group: As a halogen, chlorine is strongly electron-withdrawing through the inductive effect (-I) due to its high electronegativity. It also possesses a weak electron-donating resonance effect (+R) via its lone pairs, but the inductive effect is dominant. This makes the aromatic ring more electron-poor, influencing its reactivity in electrophilic aromatic substitution and altering the pKa of the aniline precursor.

Methyl Group: The methyl group is electron-donating through both a weak inductive effect (+I) and hyperconjugation. It pushes electron density into the aromatic ring.

The combination of an ortho-electron-withdrawing group (Cl) and a para-electron-donating group (CH₃) creates a "push-pull" system. This electronic arrangement influences the amide moiety in several ways:

N-H Acidity: By pulling electron density away from the nitrogen atom, the substituted ring increases the acidity of the N-H proton, making it a potentially stronger hydrogen bond donor.

Modulation of Molecular Recognition Properties through Systematic Structural Modification

The ability of this compound to interact with other molecules or biological targets is governed by its structural and electronic features. By systematically modifying its structure, one can tune these recognition properties. Structure-activity relationship (SAR) studies on related anilide series have shown that the nature and position of substituents on the aryl ring are crucial for biological activity. frontiersin.org

For example, in a hypothetical scenario exploring the inhibitory activity of analogues against a specific enzyme, one might observe trends as illustrated in the table below. The data presented is illustrative, based on principles from SAR studies of similar compound classes, demonstrating how activity can be modulated. frontiersin.orgmdpi.com

| Compound | R1 (ortho) | R2 (para) | Acyl Chain | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |

|---|---|---|---|---|---|

| Parent Compound | Cl | CH₃ | Butanamide | 10.5 | Baseline activity. |

| Analogue 1 | H | CH₃ | Butanamide | 35.2 | Removal of ortho-Cl reduces steric constraint, potentially leading to a less optimal binding conformation. |

| Analogue 2 | Cl | H | Butanamide | 18.9 | Removal of para-CH₃ reduces electron-donating character, altering ring electronics and binding affinity. |

| Analogue 3 | Br | CH₃ | Butanamide | 8.1 | Ortho-Br is larger and more polarizable than Cl, potentially improving steric fit or forming halogen bonds. |

| Analogue 4 | Cl | CF₃ | Butanamide | 5.4 | Replacing CH₃ with a strong electron-withdrawing group (CF₃) significantly alters electronics, possibly enhancing interactions. |

| Analogue 5 | Cl | CH₃ | Propanamide | 22.0 | Shorter acyl chain may not reach a key hydrophobic pocket in the binding site. |

This systematic approach allows researchers to probe the specific interactions—such as hydrogen bonds, hydrophobic interactions, and steric complementarity—that are essential for molecular recognition.

Comparative Analysis of Structural Features with Related Amide Compounds

Comparing this compound to its structural relatives highlights the importance of each molecular component. Other anilides used in research or industry possess variations in the acyl chain or the substitution pattern on the aromatic ring.

| Compound Name | Acyl Group | Substitution Pattern | Key Structural Differences & Implications |

|---|---|---|---|

| This compound | Butanamide | 2-chloro, 4-methyl | Baseline compound with a four-carbon acyl chain and specific ortho/para substitution. |

| 2-chloro-N-(p-tolyl)propanamide nih.gov | 2-chloropropanamide | 4-methyl (p-tolyl) | The chlorine is on the acyl chain, not the ring, altering reactivity at the α-carbon. Lacks the ortho-chloro steric effect on the ring. |

| N-(4-chloro-2-methylphenyl)-3-oxobutanamide nih.gov | 3-oxobutanamide | 4-chloro, 2-methyl | Substituent positions are swapped (ortho-methyl, para-chloro), changing steric and electronic profiles. The keto group on the acyl chain introduces an additional hydrogen bond acceptor and potential for tautomerization. |

| Acetanilide wikipedia.org | Acetamide | Unsubstituted | The simplest N-phenyl amide. Lacks any ring substituents, making it more flexible and electronically neutral compared to the title compound. Serves as a basic scaffold for comparison. |

This comparative analysis demonstrates that subtle changes can have profound effects. For instance, moving the chlorine from the ring to the acyl chain (as in 2-chloro-N-(p-tolyl)propanamide) shifts the chemical reactivity from the aromatic system to the aliphatic chain. nih.gov Similarly, swapping the positions of the chloro and methyl groups (as in N-(4-chloro-2-methylphenyl)-3-oxobutanamide) would result in a different preferred conformation due to the smaller methyl group being in the sterically hindered ortho position. nih.gov

Advanced Analytical and Characterization Methodologies for N 2 Chloro 4 Methylphenyl Butanamide

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)

Chromatographic techniques are powerful for separating individual components from a mixture, making them indispensable for assessing the purity of N-(2-chloro-4-methylphenyl)butanamide and for its purification. conquerscientific.com The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's volatility and thermal stability. microbenotes.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in analytical chemistry, ideal for the analysis of non-volatile or thermally sensitive compounds. conquerscientific.com The principle of HPLC involves the separation of compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the system at high pressure. pharmaguideline.com For a substituted aromatic amide like this compound, reversed-phase HPLC is the most common and suitable mode. pharmaguideline.comjasco-global.com In this mode, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. jasco-global.com

Components are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. jasco-global.com The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (mobile phase composition is varied over time) to achieve optimal resolution between the target compound and any impurities. thermofisher.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound will absorb UV light at a characteristic wavelength. nih.gov

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The non-polar C18 stationary phase provides good retention and separation for moderately non-polar aromatic amides. |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) | A common polar mobile phase for reversed-phase chromatography, with the ratio adjusted to achieve optimal retention time. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate that ensures good separation efficiency without generating excessive backpressure. thermofisher.com |

| Detection | UV at 245 nm | The phenyl group in the molecule is expected to have strong UV absorbance around this wavelength. |

| Injection Volume | 10 µL | A typical volume to introduce the sample without overloading the column. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Gas Chromatography (GC)

Gas Chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. creative-proteomics.com It is particularly effective for volatile and semi-volatile organic compounds. microbenotes.com In GC, a gaseous mobile phase (an inert carrier gas like helium or nitrogen) carries the vaporized sample through a column containing a stationary phase. phenomenex.com Separation occurs based on the compound's boiling point and its affinity for the stationary phase. microbenotes.com

For this compound, its suitability for GC analysis depends on its thermal stability at the temperatures required for vaporization in the injection port and passage through the column. researchgate.net If the compound is stable, GC can offer very high separation efficiency, especially when using capillary columns. vurup.sk Coupling GC with a Mass Spectrometer (GC-MS) provides a powerful analytical tool, as the mass spectrometer can provide structural information and confirm the identity of the eluting peaks. nih.govste-mart.com

Elemental Analysis for Precise Compositional Verification

Elemental analysis is a destructive method used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and heteroatoms like sulfur and halogens) in a compound. wikipedia.org This technique provides a fundamental check of a compound's purity and verifies its empirical formula. ma.edu The most common method is combustion analysis. wikipedia.org

In this process, a small, precisely weighed sample of this compound is combusted at high temperatures in a stream of oxygen. analytik-jena.com The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are collected and measured. wikipedia.org For halogen-containing compounds, specific combustion and trapping methods are employed to convert the chlorine into a quantifiable form, often through combustion ion chromatography (CIC). diva-portal.orgnih.gov The experimentally determined mass percentages of each element are then compared to the theoretical values calculated from the proposed molecular formula (C₁₁H₁₄ClNO). A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's proposed structure and purity. stackexchange.com

Table 3: Elemental Composition of this compound (Formula: C₁₁H₁₄ClNO)

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule | Theoretical Mass % |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 62.41% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.67% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.75% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.62% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.56% |

| Total Molecular Weight | 211.692 g/mol | 100.00% |

Q & A

Q. What are the recommended synthetic pathways for N-(2-chloro-4-methylphenyl)butanamide, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The synthesis of This compound typically involves coupling a chlorinated aniline derivative with butanoyl chloride. Key steps include:

- Amidation : Reacting 2-chloro-4-methylaniline with butanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Base Selection : Triethylamine (TEA) is preferred over pyridine for faster reaction kinetics and reduced side-product formation .

- Workup : Sequential extraction with aqueous HCl (1M) and NaHCO₃ to remove unreacted starting materials.

Q. Optimization Strategies :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (to suppress hydrolysis) | ↑ Purity (≥90%) |

| Solvent | Anhydrous DCM | ↓ Byproducts |

| Equivalents | 1.2 eq butanoyl chloride | ↑ Conversion |

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc 7:3) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 226.67) validates molecular weight .

- Thermal Analysis : DSC/TGA to assess melting point (~120°C) and decomposition profile .

Data Cross-Validation : Discrepancies in NMR splitting patterns may indicate impurities; repeat analysis with deuterated DMSO for clarity .

Q. How can researchers improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer: The compound’s hydrophobicity (logP ~2.8) limits solubility. Strategies include:

- Co-solvent Systems : Use DMSO (≤5% v/v) in PBS buffer to maintain cell viability .

- Micellar Encapsulation : Incorporate into poloxamer 407 micelles (10% w/v) to enhance solubility by 20-fold .

- Salt Formation : React with HCl to generate a hydrochloride salt, improving solubility in polar solvents .

Validation : Measure solubility via UV-Vis spectroscopy (λ_max = 260 nm) and confirm stability via HPLC .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve crystallographic ambiguities in this compound derivatives?

Methodological Answer: For X-ray crystallography:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate with SHELXT for space group determination .

- Refinement : SHELXL refines anisotropic displacement parameters; apply TWIN/BASF commands for twinned crystals .

Case Study : A derivative showed 5% twinning; SHELXL refinement with BASF 0.05 reduced R1 from 0.12 to 0.05 .

Q. What computational strategies are effective for identifying biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., Plasmodium falciparum PfPK7). Parameters:

- MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD <2.0 Å acceptable) .

Validation : Compare with SAR data; e.g., chloro-substitution enhances PfPK7 inhibition by 40% .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions (e.g., antiplasmodial IC₅₀ ranging from 0.1–5 µM) may arise from:

Q. Resolution Workflow :

Replicate assays with internal controls.

Validate purity via LC-MS.

Perform meta-analysis using fixed-effects models .

Q. What structure-activity relationship (SAR) trends guide the modification of this compound for enhanced bioactivity?

Methodological Answer: Key SAR findings:

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| Chlorine at 2-position | ↑ Binding affinity (ΔG = -2 kcal/mol) | |

| Methyl at 4-position | ↓ Metabolic degradation | |

| Butanamide chain elongation | ↓ Solubility, ↑ Toxicity |

Design Strategy : Introduce fluorine at 4-position to balance lipophilicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.